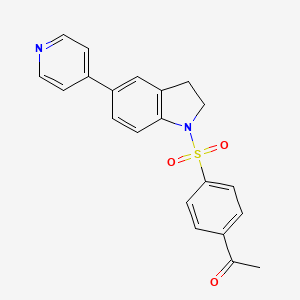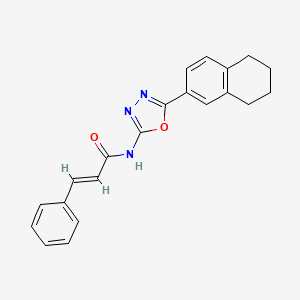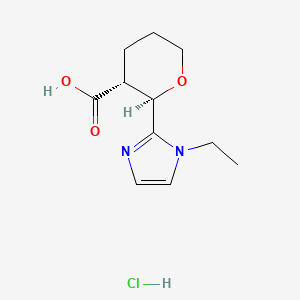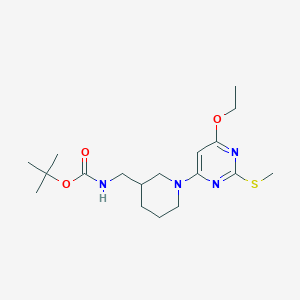
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that contains an indole nucleus . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a precursor in the synthesis of various biologically active molecules. Research has shown its versatility in generating compounds with potential anticancer activities. For instance, novel sulfones carrying hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties have been synthesized starting with similar sulfone-based precursors. These compounds exhibited significant in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting their potential as therapeutic agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Antiviral Properties
Another study explored the synthesis of derivatives from a related compound, which after several reactions yielded compounds with evaluated cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This indicates the broader potential of such chemical structures in developing antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Novel Synthesis Methods
Antiproliferative and Anticancer Evaluation
Compounds derived from similar chemical structures have been evaluated for their anticancer properties. For example, phenylaminosulfanyl-1,4-naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, underscoring the therapeutic potential of these molecules (Ravichandiran et al., 2019).
Catalytic Behavior and Reactivity
The compound has also been a subject in studies focusing on the synthesis and characterization of metal complexes showing catalytic behavior toward ethylene reactivity. This research opens avenues for its application in material science and industrial processes (Sun et al., 2007).
Estrogen Receptor Binding Affinity
Studies on 2-pyridin-2-yl-1H-indole derivatives, related to the chemical structure , have shown that these compounds exhibit fluorescent emission sensitive to solvent polarity and pH, along with reasonably good binding affinities to estrogen receptors. This indicates potential applications in developing fluorescent probes or therapeutic agents targeting estrogen receptors (Kasiotis & Haroutounian, 2006).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on synthesizing a variety of indole derivatives, including 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone, and investigating their potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-[(5-pyridin-4-yl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15(24)16-2-5-20(6-3-16)27(25,26)23-13-10-19-14-18(4-7-21(19)23)17-8-11-22-12-9-17/h2-9,11-12,14H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMZCDGTGGGFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)

![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)
![N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2655863.png)
![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)
![4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2655869.png)
![N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2655871.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)
![N-(oxolan-2-ylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamid e](/img/structure/B2655874.png)

